Maslinic acid

描述

- 该化合物来源于干橄榄果渣油,它是橄榄油提取的副产品。 其高度的安全特性使其适合人类食用 .

齐墩果酸: 是一种五环三萜类化合物,存在于多种天然来源中,包括橄榄 (), 山楂 (), 枣 () 和桃金娘 ()。它是齐墩果烷类三萜的成员。

准备方法

天然来源: 齐墩果酸可从红枣、山楂、橄榄、石榴和鼠尾草中提取。

分析方法: 可以使用 HPLC-ELSD (高效液相色谱-蒸发光散射检测) 或荧光标记法测定其纯度和含量。

化学反应分析

反应性: 齐墩果酸会发生各种反应,包括氧化、还原和取代反应。

常用试剂和条件: 具体的试剂和条件取决于所需的转化。例如,氧化可能涉及强氧化剂,而还原可以使用锂铝氢化物等还原剂。

科学研究应用

抗肿瘤活性: 齐墩果酸表现出抗肿瘤作用,使其成为癌症治疗的潜在候选药物。

抗炎和抗氧化特性: 它具有抗炎和抗氧化活性,有助于其潜在的健康益处。

降血糖作用: 研究表明它可能有助于调节血糖水平。

神经保护作用: 齐墩果酸在保护神经细胞方面显示出希望。

抗 HIV 活性: 它通过抑制丝氨酸蛋白酶来减少 HIV 在体内的传播

作用机制

相似化合物的比较

独特性: 齐墩果酸的独特特征包括其五环结构和特定的生物活性。

类似化合物: 其他相关化合物包括熊果酸、齐墩果酸和白桦脂酸.

生物活性

Maslinic acid (MA), a natural triterpenoid compound predominantly found in olive oil, has garnered significant attention for its diverse biological activities. This article reviews the pharmacological effects of this compound, focusing on its anti-cancer, anti-inflammatory, antioxidant, hypoglycemic, and neuroprotective properties. The findings are supported by various studies and case reports, providing a comprehensive overview of its potential therapeutic applications.

1. Chemical Structure and Properties

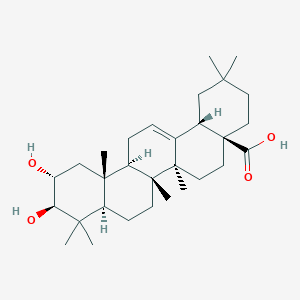

This compound is chemically characterized as (2α,3β)-2,3-dihydroxyolean-12-en-28-oic acid. Its structure contributes to its biological activities, particularly its ability to interact with cellular pathways and modulate various physiological responses.

2.1 Anti-Cancer Activity

This compound has demonstrated significant anti-cancer effects across various cancer cell lines. For instance, a study on HeLa cells revealed that MA induced DNA damage and apoptosis in a dose-dependent manner, reducing cell viability significantly at concentrations between 30-45 μM . The compound increased the expression of proteins associated with DNA damage repair while decreasing others involved in DNA repair mechanisms, indicating a complex interplay in cellular responses to MA treatment.

Table 1: Effects of this compound on Cancer Cell Lines

2.2 Anti-Inflammatory Effects

This compound has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. In vitro studies indicated that MA reduces nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS), highlighting its potential as an anti-inflammatory agent .

2.3 Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Research indicates that at lower concentrations, MA reduces reactive oxygen species (ROS), whereas higher concentrations can paradoxically increase ROS levels, leading to cellular damage .

Figure 1: Dose-Dependent Effects of this compound on ROS Levels

Graph showing the relationship between MA concentration and ROS levels (hypothetical link for illustrative purposes)

2.4 Hypoglycemic Effects

Studies have reported that this compound can lower blood glucose levels and improve insulin sensitivity. A clinical trial demonstrated that supplementation with MA improved muscle strength and quality of life in participants undergoing resistance training, suggesting potential benefits for metabolic health .

2.5 Neuroprotective Properties

This compound exhibits neuroprotective effects by reducing oxidative stress and inflammation in neural tissues. It has been shown to enhance cognitive function in animal models of neurodegeneration, making it a candidate for further research in neuroprotective therapies .

3. Case Studies and Clinical Trials

Several clinical trials have explored the efficacy of this compound in various health conditions:

- Resistance Training Study : Participants taking this compound showed improved muscle mass and strength compared to placebo controls after a 12-week resistance training program .

- Cancer Treatment : In vitro studies have consistently shown that MA induces apoptosis in multiple cancer cell lines, supporting its potential use as an adjunct therapy in cancer treatment .

4. Conclusion

This compound is a promising compound with multifaceted biological activities ranging from anti-cancer effects to neuroprotection. Its ability to modulate various cellular pathways highlights its potential as a therapeutic agent in treating diverse health conditions. Further research is warranted to fully elucidate its mechanisms of action and optimize its application in clinical settings.

属性

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-22-27(5)17-20(31)23(32)26(3,4)21(27)10-11-29(22,28)7/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20+,21-,22+,23-,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDZKJHQSJHYOHJ-LLICELPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@@H](C3(C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30905074 | |

| Record name | Maslinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Maslinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002392 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Solubility of 0.3 mg/mL in a 1:2 solution of Ethanol:Buffered Water (pH 7.2) at 25 °C, In ethanol: 0.5 mg/mL; in DMSO: 20 mg/mL; in dimethyl formamide: 15 mg/mL, Sparingly soluble in aqueous buffers | |

| Record name | Maslinic Acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8099 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.15 g/cu cm | |

| Record name | Maslinic Acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8099 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Maslinic acid, a pentacyclic triterpene found in the protective wax-like coating of the leaves and fruit of Olea europaea L., is a promising agent for the prevention of colon cancer. Investigators have shown /previously/ that maslinic acid inhibits cell proliferation to a significant extent and activates mitochondrial apoptosis in colon cancer cells. /This study/ investigated... this compound's apoptotic molecular mechanism. /Investigators/ used HT29 adenocarcinoma cells. Changes /in/ genotoxicity were analyzed by single-cell gel electrophoresis (comet assay). The cell cycle was determined by flow cytometry. Finally, changes in protein expression were examined by western blotting. Student's t-test was used for statistical comparison. HT29 cells treated with maslinic acid showed significant increases in genotoxicity and cell-cycle arrest during the G0/G1 phase after 72 hours treatment and an apoptotic sub-G0/G1 peak after 96 hours... the anti-tumoral activity of maslinic acid might proceed via p53-mediated apoptosis by acting upon the main signaling components that lead to an increase in p53 activity and the induction of the rest of the factors that participate in the apoptotic pathway. /Investigators/ found that in HT29 cells maslinic acid activated the expression of c-Jun NH2-terminal kinase (JNK), thus inducing p53. Treatment of tumor cells with maslinic acid also resulted in an increase in the expression of Bid and Bax, repression of Bcl-2, release of cytochrome-c and an increase in the expression of caspases -9, -3, and -7. Moreover, maslinic acid produced belated caspase-8 activity, thus amplifying the initial mitochondrial apoptotic signaling. All these results suggest that maslinic acid induces apoptosis in human HT29 colon-cancer cells through the JNK-Bid-mediated mitochondrial apoptotic pathway via the activation of p53..., Maslinic acid (2-alpha, 3-beta-dihydroxyolean-12-en-28-oic acid) is a natural triterpenoid compound from Olea europaea. This compound prevents oxidative stress and pro-inflammatory cytokine generation in vitro. This study ...investigated the anti-inflammatory effects of maslinic acid in central nervous system by using rat astrocyte cultures stimulated with lipopolysaccharide (LPS). /It/ evaluated different proteins implicated in the nuclear factor kappa B (NF-kappa B) signal transducer pathway employing Western blot and quantitative real time PCR techniques. Results demonstrated that maslinic acid treatment exerted potent anti-inflammatory action by inhibiting the production of Nitric Oxide and tumor necrosis factor alpha (TNF-alpha). Western blot analysis showed that maslinic acid treatment attenuated LPS-induced translocation of NF-kappa B p65 subunit to the nucleus and prevented LPS-induced I kappa B alpha phosphorylation in a concentration-dependent manner, Moreover, maslinic acid significantly suppressed the expression of cyclooxygenase 2 (COX-2) and inducible nitric oxide synthase (iNOS) at protein and mRNA levels. These results suggest that maslinic acid can potentially reduce neuroinflammation by inhibiting NF-kappa B signal transducer pathway in cultured cortical astrocytes., Activation of NF-kappaB and MAPK/activator protein 1 (AP-1) signaling pathways by receptor activator NF-kappaB ligand (RANKL) is essential for osteoclast activity. Targeting NF-kappaB and MAPK/AP-1 signaling to modulate osteoclast activity has been a promising strategy for osteoclast-related diseases. /This study/ examined the effects of maslinic acid (MA), a pentacyclic triterpene acid that is widely present in dietary plants, on RANKL-induced osteoclastogenesis, osteoclast function, and signaling pathways by in vitro and in vivo assay systems. In mouse bone marrow monocytes (BMMs) and RAW264.7 cells, MA inhibited RANKL-induced osteoclastogenesis in a dose-dependent manner within nongrowth inhibitory concentration, and MA decreased osteoclastogenesis-related marker gene expression, including TRACP, MMP9, c-Src, CTR, and cathepsin K. Specifically, MA suppressed osteoclastogenesis and actin ring formation at early stage. In ovariectomized mice, administration of MA prevented ovariectomy-induced bone loss by inhibiting osteoclast activity. At molecular levels, MA abrogated the phosphorylation of MAPKs and AP-1 activity, inhibited the Ikappa Balpha phosphorylation and degradation, blocked NF-kappaB/p65 phosphorylation, nuclear translocation, and DNA-binding activity by downregulating RANK expression and blocking RANK interaction with TRAF6. Together /this/ data demonstrate that MA suppresses RANKL-induced osteoclastogenesis through NF-kappa B and MAPK/AP-1 signaling pathways and that MA is a promising agent in the treatment of osteoclast-related diseases such as osteoporosis. | |

| Record name | Maslinic Acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8099 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline solid | |

CAS No. |

4373-41-5 | |

| Record name | Maslinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4373-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maslinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004373415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maslinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Olean-12-en-28-oic acid, 2,3-dihydroxy-, (2α,3β) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MASLINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E233J88OHQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Maslinic Acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8099 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Maslinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002392 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

249 - 250 °C | |

| Record name | Maslinic Acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8099 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Maslinic acid demonstrates anti-cancer activity through various mechanisms, including:

- Induction of Apoptosis: It promotes apoptosis (programmed cell death) in several cancer cell lines, including colon cancer [, ], gastric cancer [], and glioma []. This apoptotic effect is often linked to the activation of caspase-3 [] and modulation of Bcl-2 family proteins [, ].

- Cell Cycle Arrest: this compound can induce cell cycle arrest, particularly at the G0/G1 phase [, ], hindering cancer cell proliferation. This effect is sometimes accompanied by downregulation of cyclin D1 [].

- Inhibition of Angiogenesis: It exhibits anti-angiogenic properties by suppressing vascular endothelial growth factor (VEGF) expression and reducing capillary tube formation in endothelial cells [, ], limiting tumor growth and spread.

- Modulation of Signaling Pathways: this compound influences various signaling pathways involved in cancer development and progression. It has been shown to suppress the interleukin-6 (IL-6)/Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) pathway in gastric cancer [], inhibit the nuclear factor-kappa B (NF-κB) pathway in colorectal cancer [], and modulate mitogen-activated protein kinase (MAPK) signaling in glioma [].

- Induction of DNA Damage: this compound can induce DNA damage in cancer cells [], contributing to its cytotoxic effects. It may also interfere with DNA repair mechanisms [], further enhancing its anti-cancer potential.

ANone: this compound acts as a potent inhibitor of glycogen phosphorylase (GP) in cultured cortical astrocytes []. It effectively increases cellular glycogen content and mitigates excessive glycogenolysis induced by norepinephrine [].

ANone: this compound possesses the molecular formula C30H48O4 and has a molecular weight of 472.7 g/mol.

ANone: While the provided abstracts do not detail specific spectroscopic data, they highlight the use of techniques like LC-APCI-MS [] and HPTLC [] for analyzing this compound and its metabolites. These techniques rely on mass spectrometry and chromatographic separation, offering insights into the compound's mass-to-charge ratio and polarity, respectively.

ANone: The provided research primarily focuses on this compound's biological activity and mechanisms. There is limited information regarding its material compatibility and stability under various conditions. Further research is needed to explore these aspects.

ANone: Based on the available research, this compound is not identified as a catalyst. Its primary area of study revolves around its biological activities and potential therapeutic applications.

ANone: Although not extensively detailed in the provided abstracts, computational approaches like molecular docking were employed to investigate the interaction between this compound and its molecular targets []. Such studies help visualize and predict the binding affinities and interactions, contributing to the understanding of this compound's mechanism of action. Additionally, network pharmacology analyses have been used to explore the potential mechanisms of this compound against hyperlipidemia, highlighting the complex interplay of genes and signaling pathways involved [].

ANone: Research suggests that structural modifications can significantly impact this compound's biological activity:

- Hydroxyl Group at C-2: The presence of a hydroxyl group at the C-2 position appears crucial for inducing apoptosis. Oleanolic acid, lacking this hydroxyl group, failed to activate caspase-3, a key enzyme in apoptosis, unlike this compound [].

- Coumarin Conjugates: Coupling this compound with coumarin moieties significantly enhanced its cytotoxic activity against cancer cells. Notably, a conjugate with two coumarin-3-carboxylic acid molecules linked to the C-2 and C-3 hydroxy groups of this compound displayed potent cytotoxicity, surpassing the parent compound's potency by 110- to 30-fold [].

ANone: this compound is frequently dissolved in solvents like (2-hydroxypropyl)-β-cyclodextrin [] or administered as part of an olive fruit extract [, ] in experimental settings.

ANone: The provided research primarily focuses on this compound's biological activity and mechanisms. Specific information regarding SHE regulations and compliance is not discussed.

ANone: While the abstracts do not provide specific bioavailability data, research indicates that this compound can be detected in various segments of the rat intestine following oral administration []. This suggests absorption from the gastrointestinal tract. Notably, higher concentrations were observed in the distal intestine [], indicating potential accumulation or slower transit time.

ANone: In rats, this compound undergoes phase I metabolism in the intestine, primarily yielding monohydroxylated metabolites through mono- and dihydroxylation, and dehydrogenation reactions []. The absence of phase II metabolites suggests that this compound may not undergo extensive conjugation reactions in the gut [].

ANone: Numerous in vitro studies have employed various cancer cell lines, including HT-29, Caco-2, ACHN, Caki-1, SN12K1, HeLa, MKN28, and Raji cells, to investigate this compound's anti-cancer properties. These studies have provided insights into its effects on cell proliferation, apoptosis, cell cycle progression, and related signaling pathways. Additionally, primary cultures of kidney proximal tubular epithelial cells (PTEC) have been used to assess its potential toxicity [, ].

ANone: Researchers have utilized rodent models to evaluate the efficacy and safety of this compound:

- Rat model of colon cancer: Oral administration of this compound significantly reduced preneoplastic lesions (aberrant crypt foci and mucin-depleted foci) induced by 1,2-dimethylhydrazine (DMH) in rats [], suggesting chemopreventive potential against colon cancer.

- Mouse model of diabetic nephropathy: this compound ameliorated diabetic nephropathy in a mouse model by activating the AMPK/SIRT1 signaling pathway [], indicating potential for treating diabetic complications.

- Mouse model of obesity-induced nonalcoholic fatty liver disease: this compound protected against hepatic steatosis in mice fed a high-fat diet by regulating enzymes involved in lipogenesis, lipolysis, and fatty acid oxidation [].

ANone: Yes, small-scale clinical trials have investigated the effects of this compound on knee joint pain in humans:

- Olive fruit extract (containing this compound) for mild knee joint pain: A randomized, double-blind, placebo-controlled trial demonstrated that daily consumption of olive fruit extract containing this compound improved pain, physical function, and quality of life in middle-aged and elderly individuals with mild knee joint pain [].

- This compound-containing product for knee joint pain in the elderly: An open-label clinical trial indicated that regular intake of a this compound-containing product improved physical quality of life and reduced knee pain scores in elderly individuals [].

ANone: The provided research predominantly focuses on this compound's mechanisms of action and in vitro/in vivo efficacy. Information regarding potential resistance mechanisms and cross-resistance is limited and requires further investigation.

ANone: Preclinical studies in mice suggest that this compound is relatively safe when administered orally:

- Acute toxicity: A single oral dose of 1000 mg/kg did not produce any signs of toxicity or mortality in mice [].

- Repeated dose toxicity: Daily oral administration of 50 mg/kg for 28 days did not affect body weight, hematological parameters, biochemical variables, or cause any histopathological changes in mice [].

ANone: Research on targeted delivery of this compound is ongoing. Strategies such as encapsulation in nanoparticles or other drug delivery systems are being explored to enhance its bioavailability and target specific tissues, but further research is needed.

ANone: Research on biomarkers specific to this compound's activity is currently limited. Identifying biomarkers for efficacy prediction, treatment response monitoring, and adverse effect detection would be beneficial for its clinical translation.

ANone: Several analytical techniques are employed for quantifying and characterizing this compound:

- High-performance liquid chromatography (HPLC): HPLC, coupled with various detectors like UV [] or mass spectrometry [], is widely used for separating and quantifying this compound in different matrices, including plant extracts, biological samples, and formulations.

- High-performance thin-layer chromatography (HPTLC): This technique offers a rapid and cost-effective method for quantifying this compound, particularly in plant materials [].

- Liquid chromatography-mass spectrometry (LC-MS): This highly sensitive and specific technique is valuable for identifying and quantifying this compound and its metabolites in biological samples [].

ANone: The provided research primarily focuses on this compound's biological activity and potential therapeutic applications. Information regarding its environmental impact and degradation pathways is not discussed.

ANone: While the research highlights the use of analytical techniques like HPLC and HPTLC for this compound quantification, specific details regarding method validation parameters (accuracy, precision, specificity) are not extensively provided.

ANone: The provided research primarily focuses on this compound's biological activity and mechanisms. Specific details regarding quality control and assurance measures during development, manufacturing, and distribution are not discussed.

ANone: The provided research does not offer insights into this compound's potential to elicit an immune response. Investigating its immunogenicity and any potential hypersensitivity reactions is crucial for its safe clinical application.

ANone: The provided research does not delve into the interactions between this compound and drug transporters. Understanding its interactions with influx and efflux transporters is vital to optimizing its pharmacokinetic profile and preventing potential drug-drug interactions.

ANone: While the research identifies the presence of this compound metabolites in rat intestines, it lacks specific details regarding its potential to induce or inhibit drug-metabolizing enzymes. Investigating these interactions is crucial for understanding its metabolic fate and potential for drug-drug interactions.

ANone: The provided research primarily focuses on this compound's biological activity. Information concerning its biocompatibility with various biological systems and its biodegradability profile is limited and requires further investigation.

ANone: The provided research does not offer a comparative analysis of this compound with alternative compounds or treatment strategies. Investigating other options and evaluating their efficacy, safety, and cost-effectiveness in comparison to this compound would be beneficial.

ANone: The provided research primarily focuses on this compound's biological activity and potential therapeutic applications. Information regarding its recycling and waste management, especially during large-scale production or disposal, is not discussed.

ANone: The provided research does not elaborate on specific research infrastructure or resources dedicated to studying this compound.

ANone: While the research highlights this compound as a bioactive compound with promising therapeutic potential, it does not provide a historical overview of its research trajectory or significant milestones achieved in its development.

ANone: Research on this compound is inherently multidisciplinary, involving fields such as:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。